molecular formula C18H16BrNO4 B15108004 5-bromo-N-(2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

5-bromo-N-(2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B15108004
M. Wt: 390.2 g/mol
InChI Key: YDBJTLOWUIQGHO-UHFFFAOYSA-N
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Description

5-bromo-N-(2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core substituted with a bromine atom, a dimethoxyphenyl group, and a carboxamide functional group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of 5-bromo-N-(2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Methoxylation: The addition of methoxy groups to the phenyl ring.

    Carboxamidation: The formation of the carboxamide group through a reaction with an appropriate amine.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

5-bromo-N-(2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-N-(2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: Its structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in pharmacology, it may interact with receptors or enzymes, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

5-bromo-N-(2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

  • 5-bromo-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide
  • 5-bromo-N-(2,4-dimethylphenyl)-2-fluorobenzamide
  • 5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide

These compounds share structural similarities but differ in the substitution patterns on the phenyl ring or the presence of different functional groups. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C18H16BrNO4

Molecular Weight

390.2 g/mol

IUPAC Name

5-bromo-N-(2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H16BrNO4/c1-10-13-8-11(19)4-6-15(13)24-17(10)18(21)20-14-9-12(22-2)5-7-16(14)23-3/h4-9H,1-3H3,(H,20,21)

InChI Key

YDBJTLOWUIQGHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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